molecular formula C7H8N4S B13840719 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione CAS No. 7403-34-1

7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione

Cat. No.: B13840719
CAS No.: 7403-34-1
M. Wt: 180.23 g/mol
InChI Key: QCSNCGOSMIVGTN-UHFFFAOYSA-N
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Description

7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione is a heterocyclic compound that belongs to the class of pyrimidopyrimidines These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate. Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidopyrimidines depending on the nucleophile used.

Scientific Research Applications

7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

7403-34-1

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C7H8N4S/c1-4-8-2-5-3-9-7(12)11-6(5)10-4/h2H,3H2,1H3,(H2,8,9,10,11,12)

InChI Key

QCSNCGOSMIVGTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CNC(=S)NC2=N1

Origin of Product

United States

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